5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine
Description
5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine scaffold with chlorine and methyl substituents at positions 5 and 3, respectively. The pyrrolo[3,2-b]pyridine core is characterized by a five-membered pyrrole ring fused to a pyridine ring at the [3,2-b] positions, creating distinct electronic and steric properties. Its structural rigidity and substituent versatility enable tailored interactions with biological targets .
Properties
IUPAC Name |
5-chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-4-10-6-2-3-7(9)11-8(5)6/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAMBDUYXBFHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridinamine with 6-chloro-2-(1E)-2-ethoxyethenyl . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like DMSO or ethanol under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Ring System Variations
5-Chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine (QM-7475)
- Structure : Chlorine at position 5, methyl at position 2 on the [3,2-b] scaffold.
- Key Data : CAS 860362-49-8, purity 95%, MFCD18259900 .
5-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (QK-7199)
- Structure : Chlorine at position 5, methyl at position 3 on the [2,3-b] scaffold.
- Key Data : CAS 1256803-09-4, purity 95%, MFCD18259322 .
- Comparison : The [2,3-b] ring system alters the spatial orientation of substituents, affecting π-π stacking and hydrogen-bonding interactions. This isomer may exhibit distinct solubility and bioavailability compared to the [3,2-b] analog.
5-Chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine (QE-1069)
Functional Group Modifications
5-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
- Structure : Carboxylic acid group at position 3, chlorine at position 3.
- Key Data : CAS 1203498-99-0, purity 95%, used as a medicinal intermediate .
- Comparison : The carboxylic acid group enhances polarity, improving aqueous solubility. This derivative is advantageous for conjugation with amines or alcohols in drug design.
5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
Halogen-Substituted Analogs
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a)
- Structure : Bromine at position 5, phenylethynyl at position 3 on the [2,3-b] scaffold.
- Key Data: Synthesized via Sonogashira coupling (51% yield), characterized by $^1$H NMR (δ 12.40 ppm for NH) .
- Comparison : Bromine’s larger atomic radius compared to chlorine may enhance van der Waals interactions in binding pockets.
1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine (7)
Biological Activity
5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine has the molecular formula and features a pyrrole ring fused to a pyridine ring. The presence of the chloro substituent at the 5-position and the methyl group at the 3-position significantly influences its reactivity and biological properties.
The biological activity of 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine is primarily attributed to its interaction with various biological targets:
- Receptor Tyrosine Kinases (RTKs) : Similar compounds have been shown to inhibit multiple RTKs, which are crucial in regulating cell proliferation and survival.
- Covalent Bonding : The compound exhibits a covalent nature in its bonding, particularly involving nitrogen-carbon (N-C) and carbon-carbon (C-C) bonds within its structure, which can lead to irreversible inhibition of target proteins.
Anticancer Activity
Research indicates that 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine has potential anticancer properties. In vitro studies demonstrate that it can inhibit the growth of various cancer cell lines. For instance:
- Cytotoxicity Testing : The compound showed moderate cytotoxic effects against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cardiac cells. This selectivity suggests its potential as an anticancer agent with a favorable safety profile .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal:
- Activity Against Pathogens : It exhibits significant activity against several bacterial strains, indicating its potential as an antibiotic agent. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrrole or pyridine rings can enhance efficacy against specific pathogens .
Antidiabetic Potential
In addition to its anticancer and antimicrobial activities, derivatives of pyrrolo[3,2-b]pyridine have shown promising antidiabetic effects:
- Glucose Uptake Stimulation : Certain derivatives have been reported to enhance glucose uptake in muscle and fat cells without affecting insulin levels, which may aid in managing diabetes .
Case Studies
Several studies have focused on the biological evaluation of 5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
